molecular formula C12H18O3 B8132775 (5-Isobutoxy-1,3-phenylene)dimethanol

(5-Isobutoxy-1,3-phenylene)dimethanol

Cat. No.: B8132775
M. Wt: 210.27 g/mol
InChI Key: CGLIFFWVQRBNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Isobutoxy-1,3-phenylene)dimethanol is an organic compound with the molecular formula C12H18O3. It is a derivative of phenylene, featuring isobutoxy groups and hydroxyl groups on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isobutoxy-1,3-phenylene)dimethanol typically involves the reaction of phenylene with isobutyl alcohol under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of phenylene, followed by the sequential addition of isobutoxy and hydroxyl groups. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (5-Isobutoxy-1,3-phenylene)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of alcohols.

  • Substitution: Leads to the formation of alkylated derivatives.

Scientific Research Applications

(5-Isobutoxy-1,3-phenylene)dimethanol is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Employed in the study of cell membrane interactions and signaling pathways.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism by which (5-Isobutoxy-1,3-phenylene)dimethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

(5-Isobutoxy-1,3-phenylene)dimethanol is compared with other similar compounds, such as:

  • Bisphenol A: Both compounds have phenylene rings and hydroxyl groups, but differ in their substituents and applications.

  • Phenol: Similar in structure but lacks the isobutoxy groups, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9(2)8-15-12-4-10(6-13)3-11(5-12)7-14/h3-5,9,13-14H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLIFFWVQRBNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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